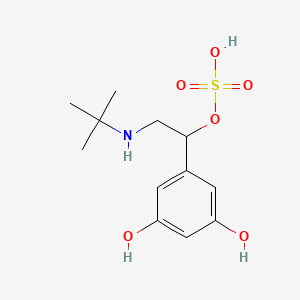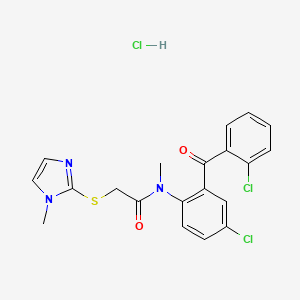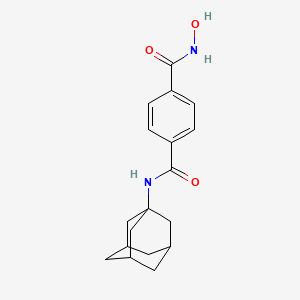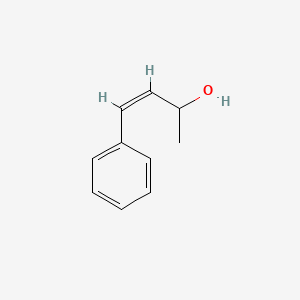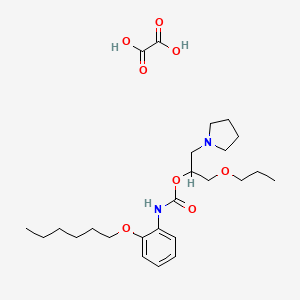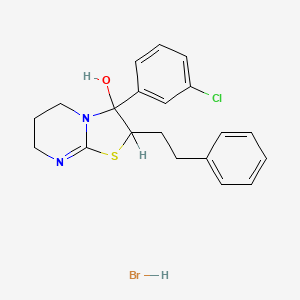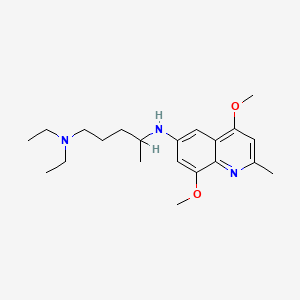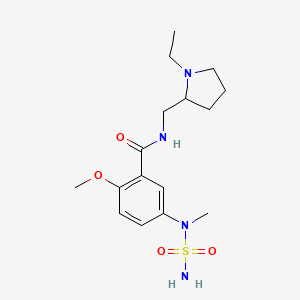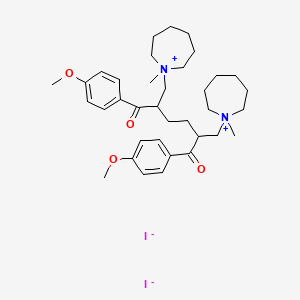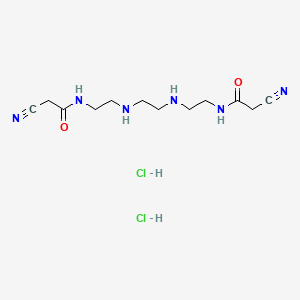
18-Methyltestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 18-Methyltestosterone can be synthesized from androstenedione through a series of chemical reactions. The process involves the protection of the 3-keto group, followed by a Grignard addition reaction, deprotection of the 3-keto group, and hydrolysis at the 17-position . This method is characterized by high reaction selectivity, operational safety, and suitability for industrial-scale production .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes as described above. The process is optimized for large-scale production, ensuring high yield and low production costs .
Análisis De Reacciones Químicas
Types of Reactions: 18-Methyltestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution . The molecule’s functionalities, such as the carbonyl component, active methylene group, and unsaturated enone, allow it to participate in diverse chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine.
Major Products: The major products formed from these reactions include various stereoisomeric steroidal compounds with potent biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
18-Methyltestosterone exerts its effects by binding to androgen receptors, leading to the activation of specific genes involved in male sexual development and maintenance . The compound can also be converted to estradiol, which activates estrogen receptors . This dual mechanism of action contributes to its anabolic and androgenic effects.
Comparación Con Compuestos Similares
- 19-Nortestosterone (Nandrolone)
- 17α-Ethynyltestosterone (Ethisterone)
- Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone)
- Norboletone (17α-ethyl-18-methyl-19-nortestosterone)
- Tetrahydrogestrinone (THG; δ 9,11 -17α-ethyl-18-methyl-19-nortestosterone)
Uniqueness: 18-Methyltestosterone is unique due to its specific structural modifications, which confer distinct anabolic and androgenic properties . Unlike some of its analogs, it has not been marketed, making it primarily a subject of research rather than clinical application .
Propiedades
Número CAS |
7381-64-8 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
VIDBKWVIQCRYHG-HLXURNFRSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
SMILES canónico |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


